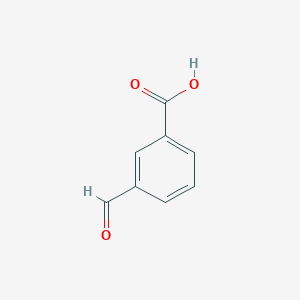

3-Formylbenzoic acid

説明

Structural Significance and Functional Group Diversity

3-Formylbenzoic acid, with the chemical formula C8H6O3, possesses a benzene (B151609) ring substituted with a carboxyl group (-COOH) and a formyl group (-CHO) at the meta-position. sigmaaldrich.comscbt.com This arrangement of functional groups is central to its chemical reactivity and utility. The presence of both an aldehyde and a carboxylic acid group makes it a bifunctional molecule, enabling it to participate in a wide array of chemical reactions. solubilityofthings.compressbooks.pub

The carboxylic acid group is acidic and can undergo reactions such as esterification, amidation, and salt formation. vulcanchem.com The electron-withdrawing nature of the formyl group enhances the acidity of the carboxylic acid, facilitating its deprotonation under milder basic conditions. vulcanchem.com The aldehyde group, on the other hand, is an electrophilic site susceptible to nucleophilic addition and condensation reactions, such as the formation of Schiff bases. vulcanchem.com This dual reactivity allows for selective chemical modifications at either functional group, making it a valuable building block in the synthesis of more complex molecules. ontosight.ai The conjugated system of the benzene ring and the benzaldehyde (B42025) group further influences its chemical properties. chembk.com

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C8H6O3 |

| Molecular Weight | 150.13 g/mol |

| Melting Point | 173-175 °C |

| Acidity (pKa) | 3.84 (at 25°C) |

| Appearance | White to light yellow powder |

| Solubility | Soluble in methanol |

Data sourced from multiple references. sigmaaldrich.comscbt.comchembk.com

Evolution of Research Trajectories Involving this compound

Research involving this compound has evolved significantly, expanding from its initial use as a simple building block to its application in the design of sophisticated materials and bioactive molecules. Initially recognized as a versatile intermediate in organic synthesis, its unique structure has led to its exploration in diverse fields of chemical science. chembk.commyskinrecipes.com

A prominent area of research is its use as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. scispace.comul.ie The carboxylic acid moiety readily coordinates with metal ions, while the formyl group can be either a non-coordinating functional group or can participate in the framework construction, sometimes after in-situ reactions. vulcanchem.comtandfonline.com Researchers have successfully synthesized novel metal-organic frameworks with metals like zinc and nickel using derivatives of this compound. chinaxiv.org These materials are investigated for applications in gas storage, separation, and catalysis. scispace.com

Furthermore, this compound and its derivatives have been instrumental in the development of multivariate MOFs (MV-MOFs). nih.govmdpi.com In these structures, multiple linkers with different functional groups are incorporated to fine-tune the properties of the resulting material, such as for controlled drug delivery. nih.govmdpi.com The compound has also been employed in the synthesis of complex molecular architectures like Rh(II)-based metal-organic polyhedra. uab.cat

Role as a Key Intermediate in Organic Synthesis

The dual functionality of this compound makes it a crucial intermediate in a variety of organic syntheses, enabling the construction of complex molecular skeletons. chembk.com Its aldehyde and carboxylic acid groups can be selectively reacted to introduce different functionalities into a target molecule.

Examples of its application in synthesis include:

Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of various heterocyclic structures. For instance, it is used in the Ugi 4-centre 3-component reaction to produce bicyclic cis-2-azetidinone derivatives. sigmaaldrich.comfishersci.se

Formation of Schiff Bases: The formyl group readily undergoes condensation reactions with amines to form Schiff bases. vulcanchem.com These Schiff base ligands can then be used to construct coordination polymers and other complex structures. scispace.com For example, the reaction of this compound with 4-hydroxycoumarin (B602359) in glacial acetic acid leads to the formation of 3,3'-(phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one) derivatives. wjrr.org

Synthesis of Bioactive Molecules: The compound is a building block in the synthesis of molecules with potential pharmaceutical applications. It has been used to synthesize 3-[(4-amino-1,2-dihydro-1-oxo-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-6-yl)amino]methyl benzoic acid. sigmaaldrich.comfishersci.se

Precursor for Other Intermediates: this compound can be chemically modified to create other useful synthetic intermediates. For example, its reaction with diethylamine (B46881) can produce Benzamide (B126), N,N-diethyl-3-formyl-, which is another intermediate in pharmaceutical synthesis. ontosight.ai

The versatility of this compound as a synthetic intermediate is a recurring theme in contemporary organic chemistry, with ongoing research continuing to uncover new applications for this valuable compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDNUPHSDMOGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060696 | |

| Record name | Benzoic acid, 3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-21-6 | |

| Record name | 3-Formylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Formyl benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB95GRM95D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Formylbenzoic Acid and Its Precursors

Direct Synthesis of 3-Formylbenzoic Acid

The direct synthesis of this compound can be broadly categorized into two main approaches: the oxidation of suitable aromatic precursors and the hydrolysis of nitrile-containing compounds.

Oxidative Transformations of Aromatic Precursors

Oxidation of aromatic compounds is a primary route for the synthesis of this compound. The selection of the starting material and the oxidizing agent is crucial for achieving the desired product with high selectivity and yield.

One of the most significant industrial routes involves the liquid-phase air oxidation of m-xylene (B151644). In this process, m-xylene is oxidized, typically using a cobalt-bromine catalyst system in an acetic acid solvent at elevated temperatures (175–225°C) and pressures (1500-3000 kPa). ulisboa.ptresearchgate.netscribd.com The oxidation occurs stepwise, first forming m-toluic acid and subsequently this compound, which is an intermediate on the pathway to the final product, isophthalic acid. ulisboa.ptresearchgate.net The formation of this compound is a critical step, and controlling the reaction conditions is essential to manage its concentration in the reaction mixture. ulisboa.pt

Another common precursor is 3-methylbenzoic acid. This compound can be oxidized to yield this compound. Research has shown that oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) can be employed for this transformation. gdut.edu.cn Furthermore, the oxidation of 3-methylbenzoic acid to this compound has been identified as a thermodynamically favorable reaction. gdut.edu.cn

The following table summarizes oxidative methods for preparing this compound.

Table 1: Oxidative Synthesis Methods for this compound| Aromatic Precursor | Oxidizing Agent/Catalyst System | Notes | Reference |

|---|---|---|---|

| m-Xylene | Air / Co-Br Catalyst | Industrial liquid-phase oxidation; this compound is a key intermediate in isophthalic acid production. | ulisboa.pt, researchgate.net |

| 3-Methylbenzoic acid | Manganese Dioxide (MnO₂) / Pyridinium Chlorochromate (PCC) | Direct oxidation of the methyl group. | gdut.edu.cn |

| Substituted Toluene (B28343) Derivatives | Photochemical Bromination followed by Hydrolysis | A versatile method applicable to various substituted toluenes. |

Hydrolytic Routes from Nitrile Derivatives

Hydrolysis offers an alternative pathway to this compound, starting from precursors containing nitrile or related functional groups. For instance, a substituted 2,4-dichloro-5-fluoro-3-dichloromethyl-l-trichloromethylbenzene can be hydrolyzed in one or two steps to yield the corresponding 2,4-dichloro-5-fluoro-3-formyl-benzoic acid. google.com This process involves the hydrolysis of the dichloromethyl group into a formyl group. google.com

While direct hydrolysis of 3-cyanobenzoic acid to this compound is a conceptually straightforward route, documented examples often involve multi-step sequences. For example, a synthetic pathway for a complex fluoroquinolone starts with fluoro-m-xylene, which is converted through several steps into a formylbenzoic acid intermediate, which is then further reacted to form a cyanobenzoic acid derivative. merlionpharma.com This indicates the chemical feasibility of transformations between the cyano and formyl functionalities on the benzoic acid ring. The hydrolysis of a 3-cyano group on a benzene (B151609) ring to a formyl group is also a known transformation, as seen in the conversion of 3-cyano-1-(dibromomethyl)benzene to 3-cyanobenzaldehyde.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the use of environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of aromatic compounds. While specific green synthesis routes for this compound are not extensively documented, related research offers valuable insights. For instance, the synthesis of 3-substituted phthalides, which are derivatives of the isomeric 2-formylbenzoic acid, has been successfully achieved using glycerol (B35011) as a sustainable and reusable solvent. beilstein-journals.orgd-nb.infonih.gov This one-pot cascade reaction avoids the use of corrosive acids or bases and harsh conditions, highlighting a potential direction for greener syntheses of related benzoic acid derivatives. d-nb.info The use of flow chemistry in the synthesis of related compounds also contributes to green chemistry by minimizing the use of hazardous solvents and improving reaction control.

Advanced Synthetic Techniques for this compound Preparation

Modern synthetic chemistry is increasingly adopting advanced techniques like continuous flow chemistry to enhance efficiency, safety, and scalability.

Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages for chemical synthesis, including precise control over reaction parameters, improved safety for handling reactive intermediates, and ease of scalability. This technology has been successfully applied to the synthesis of precursors and analogues of this compound.

A notable application is the use of continuous photochemical flow conditions for benzylic brominations of toluene derivatives, which are then hydrolyzed to form the corresponding benzaldehyde (B42025) derivatives. apolloscientific.co.uk This method has been used to synthesize compounds like 4-Bromo-2-formylbenzoic acid and has been scaled up to produce kilograms of product, demonstrating its industrial viability. apolloscientific.co.uk Industrial production methods for related compounds, such as 3-cyano-2-formylbenzoic acid, may also utilize continuous flow techniques to improve yield and efficiency. smolecule.com Furthermore, microwave-assisted continuous flow reactors have been employed for the multi-component synthesis of complex molecules from 2-formylbenzoic acid, achieving high productivity. mdpi.com

Scale-Up Considerations in Industrial Synthesis

The industrial synthesis of this compound is intrinsically linked to the large-scale production of isophthalic acid from m-xylene. researchgate.net In this commercial process, this compound (also known as 3-carboxybenzaldehyde or 3-CBA) is a key intermediate and a critical impurity in the final product. ulisboa.ptscribd.com

The primary challenge in the scale-up is ensuring the complete oxidation of this compound to isophthalic acid to achieve the high purity required for polymerization applications. scribd.com The solubility of this compound in the acetic acid solvent is higher than that of the final isophthalic acid product. researchgate.netscribd.com This property means it tends to remain in the solution, where it can be fully oxidized. scribd.com However, any unreacted this compound must be removed during the purification stages. The purification process for crude isophthalic acid involves steps to convert this impurity into a more easily separable compound or to crystallize the final product while leaving the impurity behind in the mother liquor. researchgate.net These considerations are paramount for the economic and qualitative success of the industrial production.

Chemical Reactivity and Advanced Organic Transformations of 3 Formylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) provides another site for chemical modification, primarily through reactions like esterification and amidation. vulcanchem.com The electron-withdrawing formyl group enhances the acidity of the carboxylic acid. vulcanchem.comlibretexts.org

3-Formylbenzoic acid undergoes esterification with various alcohols to form the corresponding esters. For example, its reaction with ethanol (B145695) yields 3-Formyl-benzoic acid ethyl ester, which is used as a pharmaceutical intermediate. chemicalbook.com Similarly, the benzyl (B1604629) ester of this compound has also been synthesized. nih.gov The esterification can sometimes be challenging; for instance, attempts using thionyl chloride have been reported to be unsuccessful, potentially due to side reactions involving the formyl group. researchgate.net Milder activating agents like carbonyldiimidazole have been suggested as an alternative. researchgate.net

Amidation of this compound with amines produces the corresponding amides. A notable example is the reaction with diethylamine (B46881) to synthesize N,N-diethyl-3-formyl-benzamide. ontosight.ai A significant challenge in this process is the high reactivity of the unprotected aldehyde group, which can form an imine with the amine reagent. reddit.com To circumvent this, a common strategy is to protect the aldehyde group, for instance, as a dimethyl acetal. The protected compound can then undergo amidation, followed by deprotection to reveal the aldehyde functionality in the final amide product. reddit.com

Table 4: Esterification and Amidation Products

| Reaction Type | Reactant 2 | Product |

|---|---|---|

| Esterification | Ethanol | 3-Formyl-benzoic acid ethyl ester |

| Esterification | Benzyl alcohol | This compound benzyl ester |

Salt and Anion Formation

The structure of this compound incorporates both a carboxylic acid and an aldehyde functional group. The carboxylic acid group is readily deprotonated in the presence of a base to form the 3-formylbenzoate anion. This is a typical acid-base reaction where the acidic proton of the carboxyl group is transferred to the base. The resulting carboxylate anion is stabilized by resonance, which delocalizes the negative charge across the two oxygen atoms.

This acidic nature allows for the formation of various salts. For instance, reacting this compound with a metal hydroxide (B78521), such as sodium hydroxide, results in the formation of the corresponding metal salt, sodium 3-formylbenzoate. These salts are generally crystalline solids and exhibit higher water solubility compared to the original acid. While the aldehyde group's electrophilic carbon can participate in various transformations, under the basic conditions that favor anion formation at the carboxyl group, the formyl group typically remains unchanged.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. This compound is a valuable building block in such reactions due to its bifunctional nature, enabling the synthesis of complex heterocyclic structures.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. When 2-formylbenzoic acid is used as the bifunctional component (acting as both the aldehyde and the carboxylic acid), it participates in a three-component Ugi reaction (U-3CR) with an amine and an isocyanide to generate highly functionalized isoindolinone derivatives. nih.gov This reaction is noted for its efficiency in creating molecular diversity. rsc.org

For example, the reaction between 2-formylbenzoic acid, various amines, and isocyanides has been utilized to produce a range of isoindolinone derivatives. nih.gov In some cases, chiral phosphoric acids have been employed as catalysts to achieve enantioselective synthesis of these heterocycles. acs.org The products of these reactions have shown potential as therapeutic agents, with some derivatives exhibiting activity as cardiac ion channel Kv1.5 blockers for the treatment of atrial fibrillation. nih.gov

A specific application involves the reaction of 2-formylbenzoic acid with diamines and isocyanides to produce tetrahydrodiisoindoloquinoxalinecarboxamides. nih.gov Another variation uses propargylamine (B41283) as the amine component, leading to isoindolinones that can undergo further cyclization. nih.gov

Table 1: Examples of Ugi-type Reactions with 2-Formylbenzoic Acid

| Amine Component | Isocyanide Component | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Various amines | Various isocyanides | Isoindolinone derivatives | Chiral phosphoric acid | acs.org |

| Diamines | Various isocyanides | Tetrahydrodiisoindoloquinoxalinecarboxamides | Methanol, room temp. | nih.gov |

| Propargylamine | Various isocyanides | Isoindolinones for further cyclization | Not specified | nih.gov |

| Amines | Isonitriles | Oxoisoindoles | Propylphosphonic anhydride (B1165640) (T3P®) | rsc.org |

This compound is a key precursor for the synthesis of isoindolinone scaffolds through various three-component reactions. One such approach is the Mannich/lactamization reaction. For instance, the reaction of 2-formylbenzoic acid, an amine, and a ketone or its enol equivalent leads to 3-substituted isoindolinones. beilstein-journals.org This reaction can proceed under catalyst-free conditions or be promoted by acids like p-toluenesulfonic acid. beilstein-journals.org

Another significant three-component reaction involves 2-formylbenzoic acid, primary amines, and various phosphorus-containing nucleophiles. The condensation with dialkyl phosphites, for example, yields isoindolin-1-one-3-phosphonates. mdpi.com This reaction can be performed under solvent- and catalyst-free conditions, often assisted by microwave irradiation to improve yields and reduce reaction times. mdpi.comresearchgate.net Similarly, using secondary phosphine (B1218219) oxides results in the formation of 3-oxoisoindolin-1-ylphosphine oxides. rsc.org

The Strecker reaction provides another pathway, where 2-formylbenzoic acid, an amine, and a cyanide source like trimethylsilylcyanide (TMSCN) react to form 3-oxoisoindoline-1-carbonitriles. beilstein-journals.orgscite.ai This reaction can be catalyzed by Lewis acids such as scandium triflate (Sc(OTf)₃) to achieve high yields with a broad range of amines. scite.ai

Table 2: Three-Component Synthesis of Isoindolinone Derivatives

| Component 1 | Component 2 | Component 3 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| 2-Formylbenzoic acid | Amine | Ketone/Enol ether | 3-Substituted isoindolinone | Catalyst-free or p-TSA | beilstein-journals.org |

| 2-Formylbenzoic acid | Primary amine | Dialkyl phosphite | Isoindolin-1-one-3-phosphonate | MW, catalyst-free | mdpi.comresearchgate.net |

| 2-Formylbenzoic acid | Primary amine | Secondary phosphine oxide | 3-Oxoisoindolin-1-ylphosphine oxide | Catalyst-free | rsc.org |

| 2-Formylbenzoic acid | Primary amine | Trimethylsilylcyanide | 3-Oxoisoindoline-1-carbonitrile | Sc(OTf)₃ | scite.ai |

| 2-Formylbenzoic acid | Primary amine | 2-Naphthol | Naphthol-substituted isoindolinone | Water, catalyst-free | sci-hub.se |

This compound can also be utilized in the synthesis of coumarin-based structures. For instance, the reaction of this compound with 4-hydroxycoumarin (B602359) in refluxing glacial acetic acid leads to the formation of bis-coumarin derivatives. wjrr.org In a different type of three-component reaction, 2-formylbenzoic acid, an isocyanide, and dibenzylamine (B1670424) can react in the presence of silica (B1680970) nanoparticles to produce isocoumarin (B1212949) derivatives. researchgate.netcapes.gov.br

A Passerini-type three-component reaction followed by an aldol (B89426) condensation has been developed for the synthesis of bicyclic isocoumarins. This one-pot method uses 2-formylbenzoic acid, isocyanides, and arylglyoxals, with the solvent playing a key role in directing the reaction pathway to different substituted isocoumarins. acs.org

Three-Component Cyclization Reactions

Synthesis of Isoindolinone and Related Lactam Scaffolds

Transition Metal-Catalyzed Transformations Utilizing this compound Derivatives

Derivatives of this compound are valuable substrates in transition metal-catalyzed reactions. For instance, halogenated derivatives such as 4-Bromo-3-formylbenzoic acid can participate in cross-coupling reactions. The bromine atom can be substituted via reactions like the Suzuki-Miyaura coupling, which is often catalyzed by palladium complexes, to form new carbon-carbon bonds. researchgate.net

The formyl and carboxylic acid groups can also be involved in directing or stabilizing intermediates in transition metal-catalyzed processes. While direct catalysis on this compound is less common without prior derivatization, its derivatives are versatile building blocks. For example, the synthesis of 3-substituted isocoumarins can be achieved via palladium-catalyzed reactions. researchgate.net These reactions highlight the utility of functionalized benzoic acids in constructing complex molecular architectures through modern catalytic methods.

Suzuki-Miyaura Cross-Coupling Reactions (with boronic acid derivatives)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron compound. libretexts.org This palladium-catalyzed reaction is widely used to construct biaryl structures, which are prevalent in pharmaceuticals and advanced materials. libretexts.orgrsc.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. chemrxiv.org The reaction requires a base to activate the organoboron species, facilitating the transmetalation step. organic-chemistry.org

While this compound itself possesses a reactive aldehyde and a carboxylic acid group, its derivatives can be effectively employed in Suzuki-Miyaura coupling reactions. For instance, a halogenated derivative of this compound can be coupled with a boronic acid to synthesize more complex molecules. A notable example is the synthesis of a 5-(3-cyanophenyl)-3-formylbenzoic acid compound, which involves the reaction of a 5-bromo-3-formylbenzoic acid compound with 3-cyanophenylboronic acid in the presence of a palladium complex. google.com

This transformation highlights the utility of the Suzuki-Miyaura reaction in building complex aromatic systems from functionalized benzoic acid precursors. The reaction conditions are crucial for achieving high yields and purity. google.com The choice of palladium catalyst, base, and solvent system are all critical parameters that are optimized for specific substrates. rsc.orggoogle.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a this compound Derivative

| Parameter | Specification |

|---|---|

| Reactant 1 | 5-bromo-3-formylbenzoic acid compound |

| Reactant 2 | 3-cyanophenylboronic acid |

| Catalyst | Palladium complex |

| Base | Basic compound (e.g., potassium carbonate) |

| Solvent | Water-containing dimethylformamide, THF |

| Atmosphere | Inert gas (e.g., argon, nitrogen) |

Data sourced from a process for producing 5-(3-cyanophenyl)-3-formylbenzoic acid compounds. google.com

Povarov Reactions (with related formylbenzoic acids)

The Povarov reaction is a powerful multicomponent reaction that typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene to produce substituted tetrahydroquinolines. researchgate.netresearchgate.net This reaction, a type of formal aza-Diels-Alder reaction, is highly valuable for the synthesis of complex nitrogen-containing heterocyclic scaffolds from simple starting materials. researchgate.netbeilstein-journals.org The reaction is generally catalyzed by either a Brønsted or a Lewis acid, which activates the imine formed in situ from the aniline and aldehyde, facilitating the subsequent cycloaddition with the electron-rich alkene. nih.gov

Research on formylbenzoic acids in the context of the Povarov reaction has demonstrated their utility in synthesizing fused heterocyclic systems. Specifically, 2-formylbenzoic acid has been used in a one-pot, three-component Povarov reaction with various anilines and alkenes to diastereoselectively synthesize dihydroisoindolo[2,1-a]quinolin-11-ones. nih.govrsc.orgresearchgate.net In these reactions, the 2-formylbenzoic acid, an aniline, and an alkene undergo a cyclization cascade. The reaction between the aniline and 2-formylbenzoic acid can lead to the formation of an N-acyliminium ion, which then undergoes a [4+2] cycloaddition with the alkene. beilstein-journals.org

The choice of catalyst and reaction medium can significantly influence the reaction's efficiency and selectivity. For example, the use of a eutectic solvent mixture of choline (B1196258) chloride and zinc chloride (ChCl/ZnCl₂) has been shown to be an effective medium and catalyst for this transformation, leading to good yields and high diastereoselectivity. nih.govrsc.orgresearchgate.net This methodology provides a straightforward and environmentally conscious route to complex, alkaloid-like molecules under mild conditions. nih.govrsc.org

Table 2: Povarov Reaction of 2-Formylbenzoic Acid with p-Toluidine and trans-Anethole

| Component | Role |

|---|---|

| 2-Formylbenzoic Acid | Aldehyde Component |

| p-Toluidine | Aniline Component |

| trans-Anethole | Alkene (Dienophile) |

| Choline Chloride/Zinc Chloride (1/2) | Eutectic Solvent & Catalyst |

| Product | Dihydroisoindolo[2,1-a]quinolin-11-one derivative |

| Yield | 77% |

Data from the diastereoselective multicomponent synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones. nih.govrsc.orgresearchgate.net

Design and Synthesis of Functionalized 3 Formylbenzoic Acid Derivatives and Analogues

Modifications at the Formyl Group

The aldehyde (formyl) group of 3-formylbenzoic acid is an active site that readily participates in numerous chemical reactions, including oxidation, reduction, and condensation. chembk.com

Oxidation and Reduction : The formyl group can be oxidized to a second carboxylic acid group, yielding 1,3-benzenedicarboxylic acid derivatives, using common oxidizing agents like potassium permanganate (B83412). smolecule.com Conversely, it can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, forming 3-(hydroxymethyl)benzoic acid. This selective reduction is a key step in the synthesis of other derivatives, such as 5-bromo-3-formylbenzoic acid, which starts from the reduction of a dicarboxylic acid followed by oxidation of the resulting hydroxymethyl group. google.comgoogleapis.com

Condensation Reactions : The formyl group is an electrophilic site that undergoes condensation reactions with primary amines to form imines or Schiff bases. vulcanchem.comprepchem.com This reactivity is fundamental to its use in multicomponent reactions for synthesizing complex heterocyclic structures like isoindolinones. beilstein-journals.org For example, this compound can react with various amines and other components in one-pot syntheses to create libraries of structurally diverse molecules. beilstein-journals.orgresearchgate.netnih.gov

Table 1: Selected Reactions at the Formyl Group of this compound

| Reaction Type | Reagent(s) | Product Functional Group | Example Product | Reference |

|---|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid | 1,3-Benzenedicarboxylic acid | smolecule.com |

| Reduction | Sodium borohydride (NaBH₄) | Hydroxymethyl | 3-(Hydroxymethyl)benzoic acid | |

| Imine Formation (Condensation) | Primary Amines (e.g., Butylamine) | Imine (Schiff Base) | 3-(butyliminomethylene)benzoic acid | prepchem.com |

| Multicomponent Reaction (Ugi) | Amines, Isocyanides | Bicyclic cis-2-azetidinone | Bicyclic cis-2-azetidinone derivatives |

Modifications at the Carboxylic Acid Group

The carboxylic acid group readily undergoes reactions typical of its class, such as esterification and amidation, providing another avenue for derivatization. vulcanchem.com

Esterification : The carboxylic acid can be converted to its corresponding ester, such as ethyl 3-formylbenzoate or benzyl (B1604629) 3-formylbenzoate. nih.govchemicalbook.com This is often achieved through reaction with an alcohol in the presence of an acid catalyst or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol.

Amidation : Amide derivatives, like N,N-diethyl-3-formylbenzamide, are synthesized by reacting this compound with an amine, such as diethylamine (B46881). ontosight.ai This reaction typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride, which then reacts with the amine. researchgate.net

Halogenated this compound Derivatives

Introducing halogen atoms onto the benzene (B151609) ring of this compound creates valuable intermediates for cross-coupling reactions and other transformations.

Bromination : 3-Bromo-5-formylbenzoic acid is a key derivative used in organic synthesis. It can be prepared by the oxidation of 3-bromo-5-(hydroxymethyl)benzoic acid using manganese dioxide. google.com The precursor itself can be synthesized from 5-bromoisophthalic acid. google.comgoogleapis.com

Chlorination : 3-Chloro-4-formylbenzoic acid is another important halogenated derivative. It has been synthesized from 3-chlorobenzoic acid and formaldehyde (B43269) in a one-step process by heating the components together. biosynth.com

Boronic Acid Derivatives of Formylbenzoic Acids

Formylphenylboronic acids are bifunctional reagents crucial for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. google.com

Synthesis of 3-Formylphenylboronic Acid : This compound, a boronic acid analogue of this compound, is a valuable synthetic intermediate. nih.gov One synthetic approach involves the reaction of protected chlorobenzaldehydes with lithium, followed by reaction with a boron compound like a trialkyl borate. google.com A process to produce highly pure 3-formylphenylboronic acid involves suspending the crude product in water, adjusting the pH to dissolve it as a salt, and then re-precipitating the purified acid by adding hydrochloric acid.

Hybrid Chalcone (B49325) Derivatives Incorporating the Benzoic Acid Framework

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and a ketone. dergipark.org.trescholarship.org this compound can serve as the aldehyde component in these reactions.

Synthesis via Claisen-Schmidt Condensation : A series of chalcone derivatives can be synthesized by the base-catalyzed condensation of this compound with various substituted acetophenones. dergipark.org.trnih.gov For instance, reacting this compound with acetophenone (B1666503) in the presence of sodium hydroxide (B78521) yields the corresponding chalcone-benzoic acid hybrid. These reactions provide a pathway to bifunctional molecules possessing both the chalcone scaffold and a carboxylic acid group for further functionalization. clinicsearchonline.org

Porphyrin Derivatives Incorporating Formylbenzoic Acid Moieties

Porphyrins are large macrocyclic compounds that can be synthesized using aromatic aldehydes and pyrrole (B145914). This compound is used as a precursor to introduce carboxylic acid functional groups onto the periphery of the porphyrin ring.

Synthesis via Condensation with Pyrrole : The synthesis of tetrasubstituted porphyrins can be achieved through methods like the Lindsey synthesis or the Adler-Longo reaction. nih.govgoogle.com In a typical procedure, one or more formylbenzoic acid isomers are condensed with pyrrole in an acidic medium like propionic acid, followed by oxidation. rsc.orgobu.edursc.org For example, reacting this compound and pyrrole results in the formation of meso-tetrakis(3-carboxyphenyl)porphyrin. These carboxylic acid-functionalized porphyrins are crucial for applications where anchoring the porphyrin to a surface or linking it to other molecules is desired, such as in dye-sensitized solar cells or photodynamic therapy. obu.eduresearchgate.net

Table 2: Porphyrin Synthesis Methods Using Formylbenzoic Acids

| Synthesis Method | Reactants | Key Conditions | Example Product | Reference |

|---|---|---|---|---|

| Adler-Longo Reaction | 4-Formylbenzoic acid, Pyrrole | Reflux in propionic acid, aerobic conditions | H₂TPPC (meso-Tetrakis(4-carboxyphenyl)porphyrin) | obu.edu |

| Lindsey Synthesis | Aldehyde, Pyrrole | Inert atmosphere, high dilution, acid catalyst, followed by mild oxidation (e.g., DDQ) | meso-Tetrasubstituted porphyrins | nih.govresearchgate.net |

| Mixed Aldehyde Condensation | 4-Formylbenzoic acid, 3-Hydroxybenzaldehyde, Pyrrole | Reflux in propionic acid | Asymmetrically substituted porphyrins | uokerbala.edu.iq |

Compound Index

Applications of 3 Formylbenzoic Acid and Its Derivatives in Advanced Chemical Research

Applications in Medicinal Chemistry and Drug Discovery

The dual reactivity of 3-formylbenzoic acid has been extensively leveraged by medicinal chemists to construct novel molecular architectures with significant therapeutic potential. It serves as a key starting material and structural motif in the synthesis of various biologically active compounds.

Building Blocks for Biologically Active Compounds

The utility of this compound as a foundational building block is demonstrated in its application in multi-component reactions and the synthesis of heterocyclic systems, which are prevalent in many pharmaceuticals. researchgate.net Researchers have successfully employed this compound in the Ugi four-center three-component reaction to produce bicyclic cis-2-azetidinone derivatives. Furthermore, it has been used as a key component in the synthesis of more complex structures like porphyrins capped with steroidal superstructures and various quinoxaline (B1680401) derivatives.

The formylbenzoic acid scaffold, more broadly, is crucial for creating privileged structures in medicinal chemistry. For instance, the related 2-formylbenzoic acid is used to synthesize 3-substituted phthalides, which are recognized as versatile building blocks for compounds exhibiting a wide range of pharmacological activities, including antibacterial, anti-HIV, antifungal, and antitumor effects. beilstein-journals.org Similarly, benzo-fused γ-lactams like isoindolinones, which are integral to drugs targeting cancer and neurodegenerative diseases, are synthesized using formylbenzoic acids. researchgate.netnih.gov The derivative 4-Bromo-3-formylbenzoic acid is also explicitly noted for its role as a building block in drug development.

Precursors for Potential Therapeutic Agents

Beyond its role as a general building block, this compound has been directly used as a precursor in the synthesis of specific potential therapeutic agents. A notable example is its use in the preparation of piperazinyl benzamide (B126) derivatives that have been investigated as histamine (B1213489) H₃ receptor antagonists. google.com These antagonists have potential applications in treating a variety of neurological and psychiatric disorders, including dementia, Alzheimer's disease, epilepsy, narcolepsy, and attention deficit hyperactivity disorders (ADHD). google.com

Derivatives of this compound are also key precursors. For example, 3-Chloro-4-formylbenzoic acid acts as a precursor in the design of therapeutic agents aimed at specific biological receptors. The broader class of isoindolinone derivatives, which can be synthesized from formylbenzoic acids, are known to possess anxiolytic, anti-inflammatory, and antibiotic properties, highlighting the therapeutic potential of downstream products. nih.gov

Development of Enzyme Inhibitors (e.g., carbonic anhydrase)

A significant area of research has been the development of enzyme inhibitors derived from this compound, particularly targeting carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.net

Researchers have synthesized series of novel hydrazone derivatives through the condensation reaction of this compound with various hydrazides. researchgate.netresearchgate.netnih.govcumhuriyet.edu.tr These derivatives were found to be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). researchgate.netnih.gov The inhibitory activities of these compounds demonstrate how the this compound scaffold can be modified to achieve potent and selective enzyme inhibition.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1d | hCA I | 0.133 µM | researchgate.netresearchgate.netnih.gov |

| 1l | hCA II | 3.244 µM | researchgate.netnih.govcumhuriyet.edu.tr |

Investigation of Cytotoxic and Antimicrobial Activities of Derivatives

Derivatives of this compound have shown promise as cytotoxic and antimicrobial agents. The same hydrazone derivatives investigated for carbonic anhydrase inhibition were also evaluated for their cytotoxic effects against cancer cell lines. researchgate.netnih.govcumhuriyet.edu.tr

These studies revealed that specific substitutions on the hydrazone scaffold, derived from this compound, led to significant cytotoxic activity against both rat glioma (C6) and human colon adenocarcinoma (HT29) cell lines. nih.govcumhuriyet.edu.tr For instance, compound 1l , which features a methoxy (B1213986) substituent, was effective against both cancer cell types. nih.gov

| Cell Line | Most Active Compounds | Reference |

|---|---|---|

| HT29 (Colon Adenocarcinoma) | 1j, 1l | nih.govcumhuriyet.edu.tr |

| C6 (Rat Glioma) | 1e, 1g, 1l | nih.govcumhuriyet.edu.tr |

The antimicrobial potential of this class of compounds has also been explored. Derivatives such as 1,3-oxazepanes, prepared from Schiff bases which in turn can be synthesized from this compound, have been tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net Moreover, related hydrazones derived from 2-formylbenzoic acid have demonstrated pronounced antiviral properties, suggesting a broad spectrum of antimicrobial activity for this structural class. researchgate.netmdpi.com

Contributions to Materials Science and Polymer Chemistry

The functional groups of this compound provide reactive handles for incorporation into larger, complex macromolecular structures, making it a valuable monomer in materials and polymer science.

Synthesis of Advanced Materials and Functional Polymers

The ability to build upon the this compound core has led to the creation of novel functional polymers and advanced materials. In a notable application, a derivative, 5-benzyloxy-3-formylbenzoic acid, was synthesized to serve as an aromatic platform for constructing a dyad consisting of fullerene (C₆₀) and perylenediimide (PDI). nih.gov This C₆₀-PDI dyad was then anchored as a pendant group onto a methyl methacrylate-based polymer chain. nih.gov Such polymers, which combine two complementary electron-accepting units, are of interest for applications in optoelectronics and organic solar cells. nih.gov

While many examples utilize the isomeric 4-formylbenzoic acid, they establish the principle of using formylbenzoic acids in materials synthesis. For instance, the 4-isomer has been used to create Schiff base linkers for the preparation of coordination polymers and to synthesize monomers for functional hyperbranched polyamides. ul.ienih.gov The derivative 4-Bromo-3-formylbenzoic acid is also explicitly used in the development of new materials with specific properties. These examples underscore the potential of the this compound isomer in creating a diverse range of functional materials, from coordination networks to complex polymer architectures. mdpi.com

Role in Metal-Organic Framework (MOF) Synthesis and Modulation

This compound (3-FBA) and its isomers, such as 4-formylbenzoic acid, serve as crucial components in the synthesis of Metal-Organic Frameworks (MOFs). These compounds can act as organic linkers or modulators, influencing the structure, particle size, and properties of the resulting MOF.

As a linker, the carboxylate group of 3-FBA coordinates with metal ions or clusters, while the formyl group provides a reactive site for post-synthetic modification or for creating multifunctional MOFs. For instance, multivariate MOFs (MV-MOFs) have been synthesized using 4-formylbenzoic acid in conjunction with functionalized 4-aminobenzoic acid derivatives. mdpi.comresearcher.life In these syntheses, the in situ reaction between the amino and formyl groups forms an imine bond, integrating diverse functionalities into the MOF structure. mdpi.com This approach has been successful in creating analogues of the biocompatible MOF, NUIG4, for applications in drug delivery. mdpi.comresearcher.life The resulting MV-NUIG4 frameworks demonstrated high absorption of the chemotherapy drug doxorubicin, with the rate of drug absorption and release being tunable by altering the ratio of the functional groups within the framework. mdpi.com

Furthermore, formyl-functionalized benzoic acids can act as modulators in MOF synthesis. Modulators are compounds that compete with the primary linker for coordination to the metal centers, thereby influencing the crystallization process. researchgate.netnih.gov This competition can regulate the kinetic and thermodynamic aspects of MOF formation, leading to control over crystal size, morphology, and defect engineering. researchgate.net For example, carboxylic acids like benzoic acid and its derivatives are commonly used as modulators to ensure phase purity and to introduce controlled defects into the MOF structure. researchgate.net A derivative, 4-Fluoro-3-Formyl-Benzoic Acid (FFBA), has been used as a modulator to obtain MOF particles with varying sizes and defect densities, which in turn affects their catalytic performance. researchgate.net

The aldehyde functionality of these linkers is also key in "clip-off" chemistry, a strategy for isolating the secondary building units (SBUs) of a MOF. In one study, a MOF was synthesized with linkers containing cleavable olefinic bonds. Through ozonolysis, these linkers were cleaved, releasing the SBU functionalized with terminal aldehyde groups derived from 4-formylbenzoic acid. nih.gov These isolated SBUs can then be used as building blocks to construct new, rationally designed MOFs through dynamic covalent chemistry. nih.gov

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The principles of molecular self-assembly, a key concept in supramolecular chemistry, govern the spontaneous organization of molecules into ordered structures. wikipedia.org In systems involving this compound, self-assembly is primarily driven by hydrogen bonding and π-π stacking interactions.

The carboxylic acid group of 3-FBA is a strong hydrogen bond donor and acceptor, leading to the formation of predictable supramolecular synthons, such as the common carboxylic acid dimer. wikipedia.org The formyl group can also participate in weaker C-H···O hydrogen bonds. The aromatic ring facilitates π-π stacking interactions, further stabilizing the resulting architecture. These non-covalent interactions are reversible, allowing for thermodynamic control over the assembly process, which can lead to the formation of the most stable crystalline product through a process of self-correction. ias.ac.in

The predictable self-assembly behavior of this compound and its derivatives makes them excellent building blocks for crystal engineering, the rational design of crystalline solids with desired properties. By modifying the core structure of 3-FBA, chemists can systematically alter the intermolecular interactions to create novel crystalline architectures.

For example, introducing additional functional groups can create more complex hydrogen-bonding networks. The synthesis of 5-benzyloxy-3-formylbenzoic acid introduces an ether linkage and a bulkier benzyl (B1604629) group, which influences the steric and electronic properties of the molecule, guiding it to assemble into a specific platform designed to graft other photoactive molecules like PDI and fullerene C60. mdpi.comresearchgate.net Similarly, the synthesis of thiosemicarbazone derivatives of formyl benzoic acids introduces strong hydrogen bond donors and acceptors (N-H and C=S groups), leading to potent enzyme inhibitors with specific, noncompetitive binding modes. acs.org

The formyl group itself is a key reactive handle for building larger, more complex structures. It can readily undergo condensation reactions, such as the formation of Schiff bases (imines) with primary amines. This strategy is widely used to create larger, more intricate molecules that can then self-assemble into liquid crystals or be used as ligands for MOFs. For instance, reacting 4-formylbenzoic acid with 4-alkoxyanilines produces three-ring Schiff base/ester compounds that exhibit liquid crystalline properties. mdpi.com The orientation of the ester and imine groups within these molecules significantly impacts their mesophase stability. mdpi.com

Principles of Self-Assembly in this compound Systems

Biocatalysis and Enzyme Engineering

This compound (3-FBA) has emerged as a valuable, non-natural substrate for enzymatic reactions, particularly in the field of biocatalysis. While wild-type enzymes often exhibit low or no activity towards such "unnatural" molecules, protein engineering techniques have successfully created enzyme variants that can efficiently utilize 3-FBA.

A key example is the enzyme transketolase (TK), which naturally catalyzes the transfer of a two-carbon ketol group. nih.gov Wild-type E. coli transketolase shows negligible activity with aromatic aldehydes like 3-FBA. pnas.orgbiorxiv.org However, researchers have used 3-FBA and its isomer, 4-formylbenzoic acid, as molecular probes to engineer TK variants with broadened substrate specificity. rsc.orgnih.gov The carboxylate group on these molecules was hypothesized to mimic the phosphate (B84403) group of the enzyme's natural substrates, allowing for new electrostatic and hydrogen bonding interactions within the active site. rsc.org This strategy led to the development of TK mutants, such as D469T, that could convert 3-FBA into the novel α,α-dihydroxyketone, 3-(1-hydroxy-2-oxopropyl)benzoic acid, with significantly higher yields and specific activities compared to the conversion of simple benzaldehyde (B42025). biorxiv.orgrsc.org

These engineered TK variants have been shown to accept not only 3-FBA as the acceptor aldehyde but also unnatural donor substrates like pyruvate. nih.govbiorxiv.org This dual-substrate engineering expands the synthetic capabilities of the enzyme, enabling the production of diverse, high-value chemicals. nih.govbiorxiv.org For example, variants have been identified that catalyze the reaction between 3-FBA and pyruvate, with one of the best variants achieving a 47% conversion to product, whereas the wild-type showed no conversion. nih.govbiorxiv.org

The use of 3-FBA as a target substrate has driven significant advances in the rational design and directed evolution of enzymes. By focusing on the active site residues predicted to interact with the aromatic ring and carboxylate group of 3-FBA, researchers have dramatically enhanced catalytic efficiency.

In the case of transketolase, saturation mutagenesis at active-site residues, such as S385, has been particularly fruitful. nih.gov Different mutations at this single position were found to selectively control the preference for aromatic substrates like 3-FBA. For instance, the S385E mutant of TK not only enhanced activity towards 3-FBA but also completely eliminated the substrate inhibition that was observed in previous variants. nih.gov Interestingly, the mechanism of improvement was found to be dependent on both the specific mutation and the substrate. For 3-FBA, the S385E mutation improved the catalytic turnover rate (kcat), while other mutations like S385Y/T primarily improved substrate binding (lowered KM). nih.gov

Computational docking studies have provided crucial insights into how these mutations reshape the active site to better accommodate 3-FBA. researchgate.netnih.govresearchgate.net These models show how mutations can improve the proximity and orientation of the 3-FBA substrate relative to the enzyme's cofactor, facilitating the catalytic reaction. researchgate.netnih.gov This synergy of computational prediction and experimental screening has enabled remarkable improvements in enzyme performance. In one study, small, intelligently designed libraries of TK variants were created, leading to a staggering 630-fold increase in kcat for the reaction with 3-FBA and pyruvate. researchgate.netnih.gov This work highlights how targeting active sites with substrates like 3-FBA can rapidly reprogram enzymes for new and valuable biocatalytic applications. researchgate.netnih.gov

Advanced Characterization and Computational Studies of 3 Formylbenzoic Acid Systems

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure and bonding of 3-formylbenzoic acid. These methods provide detailed insights into the atomic and molecular arrangement of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Detailed Research Findings: In ¹H-NMR spectra of this compound, distinct signals corresponding to the aldehydic proton, the carboxylic acid proton, and the aromatic protons are observed. For instance, in a spectrum recorded in DMSO-d6, the highly deshielded carboxylic acid proton appears as a broad singlet far downfield, while the aldehydic proton signal is also observed as a singlet at a characteristic downfield position. The protons on the aromatic ring appear as a complex multiplet. rsc.org

¹³C-NMR spectroscopy complements the proton data by identifying the carbon skeleton. nih.gov The spectrum shows distinct peaks for the carbonyl carbons of the carboxylic acid and aldehyde groups, as well as for the four unique aromatic carbons. rsc.orgnih.gov Supporting documentation for the synthesis of various benzoic acids includes ¹H-NMR and ¹³C-NMR spectra for this compound, confirming its structural integrity. rsc.org

Table 1: ¹H-NMR Chemical Shifts for this compound Solvent: DMSO-d6. Data sourced from multiple references.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~13.36 | Singlet |

| Aldehyde (-CHO) | ~10.06 | Singlet |

| Aromatic (Ar-H) | ~7.71 - 8.36 | Multiplet |

(Data sourced from reference rsc.org)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. nih.gov

Detailed Research Findings: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov Key vibrational frequencies include a broad O-H stretching band from the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region. Two distinct C=O (carbonyl) stretching bands are also prominent: one for the carboxylic acid and another for the aldehyde group, usually appearing between 1680 cm⁻¹ and 1710 cm⁻¹. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while C=C stretching bands for the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ range. nih.govspectrabase.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1680 - 1710 |

| Aldehyde | C=O stretch | ~1690 - 1715 |

| Aromatic Ring | C-H stretch | ~3000 - 3100 |

| Aromatic Ring | C=C stretch | ~1400 - 1600 |

(Data sourced from reference nih.gov)

X-ray Diffraction Analysis of Crystalline Derivatives and Complexes

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in the crystalline state. This method has been applied to various derivatives and metal complexes of formylbenzoic acids to elucidate their solid-state structures, including molecular geometry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Detailed Research Findings: While direct X-ray crystal structure data for this compound itself is not detailed in the provided sources, studies on its isomers and derivatives highlight the utility of this technique. For example, single-crystal X-ray diffraction was used to confirm the formation of a homoleptic Rhodium(II)-cluster built from four this compound ligands, revealing a monoclinic crystal system. uab.cat In another study, the crystal structures of phosphine (B1218219) oxide derivatives synthesized from 2-formylbenzoic acid (an isomer) were investigated by X-ray diffraction analysis, confirming the molecular structure of the products. rsc.org Similarly, the structures of metal complexes with 4-formylbenzoic acid, such as those with copper(II), zinc(II), and cadmium(II), have been determined, revealing details about coordination and self-assembly. researchgate.net These examples underscore the power of X-ray diffraction in confirming the absolute structure of complex molecules derived from or incorporating the formylbenzoic acid scaffold.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings. Methods like molecular docking and Density Functional Theory (DFT) are used to predict and explain the behavior of this compound at a molecular level.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding potential biological activity.

Detailed Research Findings: this compound (3-FBA) and its isomer 4-formylbenzoic acid have been used as molecular probes in studies of the enzyme transketolase. ebi.ac.ukresearchgate.net Molecular docking simulations were employed to understand how mutations in the enzyme's active site affect its ability to bind these aromatic aldehydes. researchgate.net These computational studies revealed that specific mutations could create a more favorable hydrophobic surface and opportunities for π-π stacking, enhancing the binding and catalytic activity towards 3-FBA. researchgate.net For instance, docking could determine how mutations improved the proximity of the 3-FBA substrate relative to the key cofactor intermediate. researchgate.net In other research, docking studies on derivatives of 4-formylbenzoic acid suggested that the bacterial enzyme gyrase B is a possible molecular target, highlighting the role of this methodology in drug discovery. ebi.ac.uk

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to calculate molecular geometries, vibrational frequencies, and electronic properties, providing a deeper understanding of molecular behavior.

Detailed Research Findings: DFT calculations are instrumental in analyzing formylbenzoic acid systems. For the related 4-formylbenzoic acid, DFT has been used to perform accurate assignments of vibrational spectra (IR and Raman), with good reproduction of experimental wavenumbers. ebi.ac.uk Such calculations also allow for the analysis of electronic properties through Natural Bond Orbital (NBO) analysis, which can reveal hyperconjugative interactions and intramolecular charge transfer. ebi.ac.uk

DFT methods are also used to optimize the geometry of molecules and calculate their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. analis.com.my The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Furthermore, DFT calculations have been employed to evaluate the interaction energies between formylbenzoic acid-based thiazoles and DNA bases, and to calculate NMR chemical shifts, which can help in the detailed assignment of experimental spectra. ebi.ac.uk

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or toxicity, respectively. wikipedia.org These models are crucial in computational toxicology and drug design for predicting the properties of new or untested chemicals based on their molecular features. wikipedia.orgscielo.org.co For benzoic acid derivatives, including this compound, several QSAR and QSTR studies have been conducted to understand the structural determinants of their biological effects.

A significant QSTR study analyzed the acute oral toxicity (LD50) in mice for 57 different benzoic acid compounds. nih.gov This research utilized a modified molecular connectivity index (MCI) method to calculate quantum chemistry parameters. nih.gov The resulting model demonstrated that the zero-order connectivity index (⁰Jᴬ), the first-order connectivity index (¹Jᴬ), and a cross factor (Jᴮ = ⁰Jᴬ × ¹Jᴬ) were critical factors influencing the toxicity of these compounds. nih.gov The study found that toxicity had a negative correlation with ⁰Jᴬ and ¹Jᴬ, while showing a positive correlation with the cross factor Jᴮ. nih.gov

In another QSTR analysis focused on the intraperitoneal (i.p.) toxicity of various coumarin (B35378) derivatives and other related compounds in mice, this compound was included as one of the test compounds. wjrr.org Its toxicity was reported with a log(1/LC50) value of 2.46, where LC50 is the concentration causing death in 50% of the tested population. wjrr.org This study highlighted the importance of descriptors such as SaasC, which reflects the electron accessibility of substituted carbon atoms, and xc3, an indicator of third-order branching, in predicting toxicity. wjrr.org

On the activity front, a QSAR study of 25 benzoic acid derivatives investigated their inhibitory effects on the enzyme tyrosinase. researchgate.net Using multiple linear regression analysis, the study concluded that the maximum positive and negative charges within the molecule, along with the charges on the oxygen atoms of the carboxyl group, have the most significant contributions to the inhibitory activity. researchgate.net Furthermore, research into the partitioning of benzoic acids between 1-octanol (B28484) and water has introduced novel hydrophobic parameters, separating the Gibbs free energy into enthalpy and entropy terms, which have proven useful in QSAR analyses. ebi.ac.uk

| Study Type | Endpoint | Key Descriptors | Key Findings | Reference |

|---|---|---|---|---|

| QSTR | Acute oral toxicity (LD50) in mice | Molecular Connectivity Indices (⁰Jᴬ, ¹Jᴬ) | Toxicity correlates negatively with ⁰Jᴬ and ¹Jᴬ, and positively with their cross factor. | nih.gov |

| QSTR | Intraperitoneal toxicity (log(1/LC50)) in mice | SaasC (electron accessibility), xc3 (branching) | This compound has a log(1/LC50) of 2.46. Lower electron accessibility and increased branching contribute to higher toxicity. | wjrr.org |

| QSAR | Tyrosinase inhibition | Maximum positive/negative charges, charges on carboxyl oxygen atoms | Charge distribution is a primary determinant of inhibitory activity. | researchgate.net |

| QSAR | Partition properties (1-octanol/water) | Enthalpy (ΔHp°) and entropy (ΔSp°) of partition | Novel hydrophobic parameters based on enthalpy and entropy are useful for QSAR analysis of benzoic acids. | ebi.ac.uk |

Conformational Analysis and Mechanism Elucidation

The conformation of this compound and its derivatives, along with the mechanisms of their reactions, have been investigated through advanced computational and experimental techniques. These studies are vital for understanding how the molecule interacts with biological systems and participates in chemical transformations.

Computational studies simulating the binding of this compound to the active site of the enzyme Cytochrome P450 CYP199A4 have provided significant mechanistic insights. acs.org The analysis revealed that meta-substituted benzoic acids, such as this compound, bind within the enzyme's active site in a modified position compared to their para-substituted isomers. acs.org This altered conformation results in an incomplete loss of a key water ligand of the heme moiety, leading to lower oxidation activity. acs.org

The reaction mechanisms of related isomers have also been elucidated. For instance, studies on 2-formylbenzoic acid show it can be a precursor for a variety of heterocyclic compounds, including phthalides and isoindolinones, with computational studies helping to clarify the reaction pathways. uni-giessen.de The reaction of o-formylbenzoic acid with hydrazides has been shown to proceed through the aldehyde form to create hydrazones, which subsequently cyclize into 3-acetoxyisoindoline-1-ones when heated in acetic anhydride (B1165640). researchgate.net

Conformational analysis is not limited to interactions with enzymes. A study on 2-hydroxy-3-formyl benzoic acid investigated excited-state intramolecular proton transfer (ESIPT) using spectroscopy and AM1-level quantum chemical calculations. researchgate.net This work demonstrated that upon excitation, an intramolecular proton transfer occurs, leading to the formation of an enol tautomer. The calculations predicted a large activation barrier for this proton transfer in the ground state, which is significantly lower in the excited singlet state, thus elucidating the mechanism of this photochemical process. researchgate.net

Furthermore, the phenomenon of conformational polymorphism, where a molecule exists in different crystalline structures due to different molecular conformations, has been observed in derivatives like 3-(azidomethyl)benzoic acid. nih.gov Through crystal structure analysis and computational evaluations, researchers identified three distinct conformational polymorphs. The computational analysis revealed a significant energy barrier between the molecular arrangements found in the different crystal structures, confirming they are distinct conformers and not minor adjustments of the same local energy minimum. nih.gov

| System Studied | Methodology | Key Findings | Reference |

|---|---|---|---|

| This compound bound to CYP199A4 | Computational Simulations | Binds in a modified position in the active site, leading to incomplete water ligand displacement and lower oxidation activity. | acs.org |

| 2-hydroxy-3-formyl benzoic acid | Spectroscopy, AM1 Calculations | Undergoes excited-state intramolecular proton transfer (ESIPT) to form an enol tautomer; a high energy barrier in the ground state is lowered upon excitation. | researchgate.net |

| 3-(azidomethyl)benzoic acid | X-ray Crystal Structure Analysis, Computational Analysis | Exhibits conformational polymorphism with three distinct structures separated by appreciable energy barriers. | nih.gov |

| o-Formylbenzoic acid with hydrazides | Chemical Synthesis, Spectroscopy | The reaction mechanism involves the aldehyde form reacting to produce hydrazones, which then undergo cyclization. | researchgate.net |

Future Perspectives and Research Challenges for 3 Formylbenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The development of highly efficient and environmentally benign synthetic methodologies for producing 3-formylbenzoic acid and its derivatives remains a significant area of research. While traditional methods exist, contemporary research focuses on improving yield, reducing waste, and utilizing greener reagents and conditions.

One promising approach involves the use of biocatalysts, which offer high selectivity and operate under mild conditions, making them an environmentally safer alternative to conventional chemical catalysts. openaccessjournals.com Advances in recombinant DNA technology and protein engineering are crucial for tailoring enzymes for specific chemical conversions, including the synthesis of compounds like this compound. openaccessjournals.com For example, research into transketolases has explored their use with aromatic aldehydes, and computational docking studies with this compound have been conducted to improve substrate acceptance. openaccessjournals.com

Another avenue of research is the optimization of catalytic systems. For instance, the oxidation of related aldehydes has been achieved using copper (II) acetylacetonate (B107027) and sodium hydroxide (B78521) with oxygen as the oxidant. Adapting such methods to be more sustainable, perhaps by using magnetically recoverable catalysts, could streamline the synthesis process and reduce operational costs and waste. researchgate.net Microwave-assisted synthesis has also been explored for related isocoumarin (B1212949) synthesis, demonstrating the potential for solvent-free conditions and high yields, which could be applicable to the synthesis of this compound derivatives. researchgate.net

The following table summarizes various synthetic approaches and their key features:

| Synthetic Approach | Key Features | Potential for this compound Synthesis |

| Biocatalysis | High enantioselectivity and regioselectivity, environmentally friendly. openaccessjournals.com | Tailoring enzymes for specific oxidation or formylation reactions. openaccessjournals.com |

| Transition-Metal Catalysis | Efficient C-H amination and C-N bond formation for derivatives. researchgate.net | Development of robust and versatile catalytic systems for direct synthesis. researchgate.net |

| Microwave-Assisted Synthesis | Solvent-free conditions, rapid reaction times, high yields. researchgate.net | Application to key synthetic steps to improve efficiency and reduce waste. researchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps. researchgate.netresearchgate.net | Streamlining the synthesis of complex derivatives in a one-pot fashion. researchgate.netresearchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, presents a rich platform for exploring novel reactivity patterns. vulcanchem.com Future research is likely to focus on unconventional transformations that leverage this dual reactivity to construct complex molecular architectures.

One area of interest is the development of domino reactions, which involve multiple bond-forming events in a single synthetic operation. u-szeged.hu Such processes are highly atom-economical and can lead to the rapid assembly of intricate heterocyclic systems. u-szeged.hu For example, N-propargyl-substituted amino acids have been shown to undergo domino ring-closure reactions with 2-formylbenzoic acid to create diverse heterocyclic structures. u-szeged.hu Similar strategies could be applied to this compound to access new classes of compounds.

The use of this compound in multicomponent reactions (MCRs) is another promising direction. researchgate.netresearchgate.net MCRs allow for the combination of three or more reactants in a single step to form a product that contains portions of all the starting materials. researchgate.net This approach has been used with the isomeric 2-formylbenzoic acid to synthesize isocoumarin and isoindolinone derivatives. researchgate.netacs.org

Furthermore, the exploration of dynamic covalent chemistry with this compound derivatives could lead to the development of responsive molecular systems. For instance, the cyclic hemiacetal form of a related azoquinoline containing a 2-formylbenzoic acid motif can undergo dynamic covalent reactions with amines. nih.gov This reactivity could be harnessed to create molecular switches and sensors.

Expansion of Applications in Emerging Fields

The unique structural features of this compound make it a valuable building block for materials with applications in a variety of emerging fields.

Metal-Organic Frameworks (MOFs): this compound and its derivatives are of significant interest in the design and synthesis of MOFs. These materials have potential applications in gas storage, separation, catalysis, and drug delivery. nih.govresearchgate.net The functional groups of this compound can be used to tune the properties of the resulting MOF. For example, multivariate MOFs have been synthesized using 4-formylbenzoic acid and various aminobenzoic acids, where the functional groups modulate the drug absorption and release rates. nih.govresearchgate.net Similar strategies using this compound could lead to new MOFs with tailored properties. The synthesis of nanosized C3-symmetrical tricarboxylic acids from this compound has also been explored for creating highly porous MOFs. researchgate.net

Polymer Chemistry: The dual functionality of this compound makes it a candidate for the synthesis of advanced polymers. vulcanchem.com The carboxylic acid can participate in the formation of polyesters and polyamides, while the aldehyde group can be used for cross-linking or as a point for post-polymerization modification. vulcanchem.com

Medicinal Chemistry: this compound is a useful intermediate in the synthesis of pharmaceutically active compounds. acs.orggoogleapis.com It has been used in the synthesis of bicyclic cis-2-azetidinone derivatives and other complex molecules. fishersci.nl Its derivatives are also intermediates for inhibitors of activated blood coagulation factor X. googleapis.com Further exploration of its use in creating novel scaffolds for drug discovery is a key area of future research.

Addressing Industrial and Environmental Considerations in Synthesis

The industrial-scale production of this compound and its derivatives necessitates a focus on cost-effectiveness, safety, and environmental sustainability. Future research will need to address several challenges in this regard.

Green Chemistry Principles: The development of synthetic routes that adhere to the principles of green chemistry is paramount. acs.org This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes. acs.org For example, solid-state synthesis and solvent-drop grinding are being explored as environmentally friendly methods for preparing related compounds. acs.org